molecular formula C18H18BrNOS B1346539 3-Bromo-4'-thiomorpholinomethylbenzophenone CAS No. 898782-59-7

3-Bromo-4'-thiomorpholinomethylbenzophenone

Cat. No. B1346539
M. Wt: 376.3 g/mol
InChI Key: KQCMEQKHEUBUJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds and thiomorpholine derivatives is well-documented. For instance, novel bromophenols were synthesized from benzoic acids and methoxylated bromophenols . Additionally, enantiomerically pure thiomorpholin-3-ones were synthesized from various starting materials, including S-benzylthioglycolic acid and bromoacetic acid, indicating the potential routes for synthesizing thiomorpholine derivatives . These methods could potentially be adapted for the synthesis of "3-Bromo-4'-thiomorpholinomethylbenzophenone."

Molecular Structure Analysis

The molecular and crystal structure of brominated compounds has been analyzed using various spectroscopic methods and theoretical calculations. For example, a novel hydrazone derivative was characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction . Similarly, the crystal structure of a brominated butadiene compound was determined, providing insights into the conformation of brominated compounds . These analyses are crucial for understanding the molecular structure of "3-Bromo-4'-thiomorpholinomethylbenzophenone."

Chemical Reactions Analysis

Brominated compounds are known to undergo aromatic nucleophilic substitution reactions. A study showed that 3-bromo-2-nitrobenzo[b]thiophene reacted with amines to give N-substituted products . This suggests that "3-Bromo-4'-thiomorpholinomethylbenzophenone" could also participate in similar nucleophilic substitution reactions due to the presence of a bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds and thiomorpholine derivatives have been evaluated. For instance, novel bromophenols demonstrated powerful antioxidant activities and were tested against metabolic enzymes . The crystal structure of a related compound revealed the influence of substituents on the dihedral angles and the presence of intramolecular hydrogen bonding . These properties are important for predicting the behavior of "3-Bromo-4'-thiomorpholinomethylbenzophenone" in biological systems and its potential interactions.

Scientific Research Applications

Synthesis and Chemical Transformations

Research has explored the synthesis of various bromophenol derivatives and their chemical transformations. For instance, studies on the synthesis of 4-phenylbutenone derivatives from bromophenols have demonstrated their effectiveness as inhibitors of crucial enzymes like carbonic anhydrase and acetylcholinesterase (Bayrak et al., 2017). Additionally, the synthesis of oxazine, thiazine, and quinoxaline derivatives containing benzyl fragments from 3-aryl-2-bromopropanoic acids and their esters has been reported, showcasing the versatility of bromophenol derivatives in creating compounds with potential biological activity (Pokhodylo et al., 2021).

Biological Activities and Potential Applications

Bromophenol derivatives have been identified for their potent antioxidant activities and their ability to inhibit various enzymes, which are crucial for developing therapeutic agents. For example, novel bromophenols synthesized from benzoic acids and methoxylated bromophenols demonstrated significant antioxidant activities and inhibitory actions against enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase (Öztaşkın et al., 2017). This suggests potential therapeutic applications in treating diseases related to oxidative stress and enzyme dysregulation.

Furthermore, the study of bromophenol derivatives from marine algae like Rhodomela confervoides has revealed their radical scavenging activity, emphasizing their potential as natural antioxidants (Li et al., 2008). This aspect opens avenues for using such compounds in food preservation, pharmaceuticals, and cosmetics to protect against oxidative damage.

properties

IUPAC Name

(3-bromophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNOS/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCMEQKHEUBUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642911
Record name (3-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'-thiomorpholinomethylbenzophenone

CAS RN

898782-59-7
Record name Methanone, (3-bromophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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